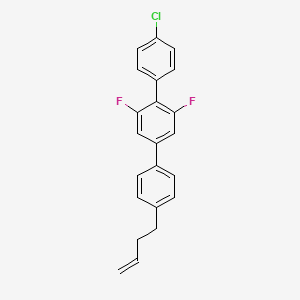![molecular formula C16H15ClN2O B12639367 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one CAS No. 919291-07-9](/img/structure/B12639367.png)
6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chlorinated benzo[h]isoquinolinone core with an aminopropyl side chain, making it a unique structure with potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a chlorinated benzoic acid derivative.
Cyclization: The chlorinated benzoic acid undergoes cyclization with an appropriate amine to form the isoquinolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoquinolinone core or the aminopropyl side chain.
Substitution: The chlorine atom can be substituted with other nucleophiles to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized isoquinolinones.
科学研究应用
6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The aminopropyl side chain may facilitate binding to enzymes or receptors, while the chlorinated isoquinolinone core can interact with various biological pathways. These interactions can lead to modulation of cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
6-(3-aminopropyl)isoquinolin-1(2H)-one: Lacks the chlorine atom, which may affect its biological activity.
9-chlorobenzo[h]isoquinolin-1(2H)-one: Lacks the aminopropyl side chain, which may influence its binding properties.
6-(3-aminopropyl)-isoquinolin-1(2H)-one: Similar structure but without the benzo[h] fusion, potentially altering its chemical reactivity.
Uniqueness
The presence of both the chlorinated benzo[h]isoquinolinone core and the aminopropyl side chain in 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one makes it unique. This combination can result in distinct pharmacological properties and chemical reactivity compared to its analogs.
属性
CAS 编号 |
919291-07-9 |
|---|---|
分子式 |
C16H15ClN2O |
分子量 |
286.75 g/mol |
IUPAC 名称 |
6-(3-aminopropyl)-9-chloro-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C16H15ClN2O/c17-12-3-4-13-10(2-1-6-18)8-11-5-7-19-16(20)15(11)14(13)9-12/h3-5,7-9H,1-2,6,18H2,(H,19,20) |
InChI 键 |
SFDHZYBETWFLFF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Cl)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639301.png)
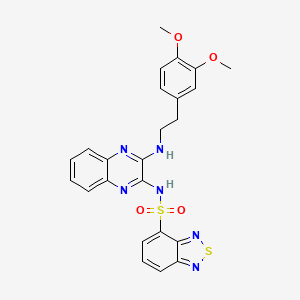

![tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B12639307.png)
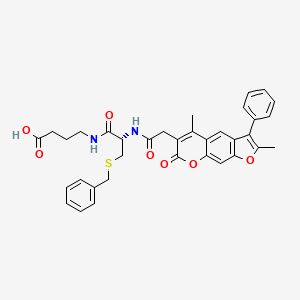
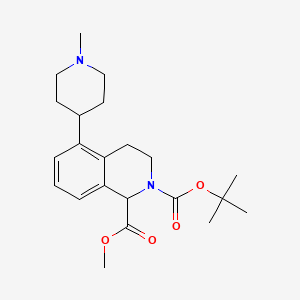
![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12639310.png)
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one;bromide](/img/structure/B12639314.png)
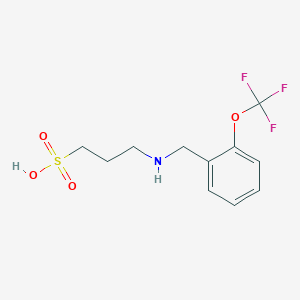
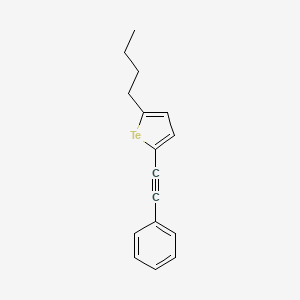

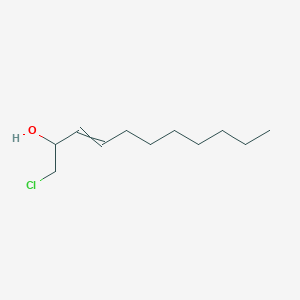
![3-{5-[(Morpholin-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}propanoic acid](/img/structure/B12639358.png)
